[Ul-13C12]sucrose
Overview
Description
[Ul-13C12]sucrose is a uniformly labeled carbon-13 isotope of sucrose. This isotopically labeled compound is pivotal for researchers using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to trace the metabolic pathways of sucrose in various biological systems . It serves as an important tracer in metabolic and plant physiology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ul-13C12]sucrose involves the incorporation of carbon-13 isotopes into the glucose and fructose units that make up sucrose. This can be achieved through the fermentation of carbon-13 labeled glucose and fructose . The reaction conditions typically involve controlled fermentation processes using microorganisms that can metabolize the labeled sugars to produce this compound.
Industrial Production Methods
Industrial production of this compound is similar to its laboratory synthesis but on a larger scale. It involves the use of carbon-13 enriched substrates in fermentation tanks, followed by purification processes to isolate the labeled sucrose . The production process must ensure high purity and consistent labeling of the carbon-13 isotopes.
Chemical Reactions Analysis
Types of Reactions
[Ul-13C12]sucrose undergoes similar chemical reactions as unlabeled sucrose, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: In acidic or enzymatic conditions, this compound can be hydrolyzed into glucose and fructose.
Oxidation: It can be oxidized using reagents like bromine water or nitric acid to produce various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include glucose, fructose, and their respective oxidation or reduction derivatives .
Scientific Research Applications
[Ul-13C12]sucrose has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [Ul-13C12]sucrose involves its incorporation into metabolic pathways where it behaves similarly to natural sucrose. The carbon-13 isotopes allow researchers to trace its movement and transformation using nuclear magnetic resonance spectroscopy and mass spectrometry . This helps in identifying molecular targets and pathways involved in sucrose metabolism .
Comparison with Similar Compounds
Similar Compounds
[Ul-13C6]glucose: Another carbon-13 labeled compound used in metabolic studies.
[Ul-13C6]fructose: Used similarly to [Ul-13C12]sucrose in tracing metabolic pathways.
Uniqueness
This compound is unique because it provides a comprehensive view of sucrose metabolism by labeling both glucose and fructose units.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy](2,3,4,5,6-13C5)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLJRHBJVMYPD-NQEONGJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)O[13CH2][13C@@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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